2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide
Description
2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with:
- 3-(propan-2-yloxy)phenyl (providing lipophilic character and steric bulk),
- Sulfanyl-linked acetamide moiety connected to a 4-(dimethylamino)phenyl group (contributing electron-donating properties and solubility).
Properties
Molecular Formula |
C21H26N6O2S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C21H26N6O2S/c1-14(2)29-18-7-5-6-15(12-18)20-24-25-21(27(20)22)30-13-19(28)23-16-8-10-17(11-9-16)26(3)4/h5-12,14H,13,22H2,1-4H3,(H,23,28) |
InChI Key |
FVZYTKJSYPAWEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency for triazole synthesis. A protocol adapted from involves condensation of thiocarbohydrazide with 3-(propan-2-yloxy)benzaldehyde under solvent-free conditions. The reaction proceeds via:
This method achieves 88–92% yield in 10–15 minutes, compared to 12–16 hours under conventional heating. The regioselectivity for the 4-amino substituent is ensured by the electron-donating isopropoxy group, which directs cyclization.
Conventional Thermal Cyclization
An alternative route uses hydrazine hydrate and 3-(propan-2-yloxy)benzonitrile in refluxing ethanol with catalytic KOH:
Yields are moderate (65–70%), but this method is preferable for large-scale synthesis due to lower equipment requirements.
Functionalization of the Triazole with a Sulfanyl Group
The sulfanyl (-S-) linker is introduced via nucleophilic substitution or oxidative coupling.
Thiol-Activated Substitution
The triazole-3-thiol intermediate reacts with 2-bromo-N-[4-(dimethylamino)phenyl]acetamide in DMF with K₂CO₃ as a base:
This step achieves 75–80% yield , with purity confirmed by HPLC (>98%). The reaction mechanism proceeds via deprotonation of the thiol group, followed by SN2 displacement of bromide.
Oxidative Coupling with Disulfides
An alternative method employs 2,2'-dithiobis(acetamide) under oxidative conditions (I₂, EtOH):
This route avoids halogenated reagents but requires careful stoichiometry to prevent over-oxidation.
Synthesis of the Acetamide Derivative
The N-[4-(dimethylamino)phenyl]acetamide segment is synthesized via cyanoacetylation or direct acylation.
Cyanoacetylation Protocol
Adapted from, 4-dimethylaminobenzeneamine reacts with cyanoacetyl chloride in dioxane:
The product is hydrogenated to the acetamide using H₂/Pd-C (90% yield).
Direct Acylation
A simpler route involves acetylation with acetyl chloride in pyridine:
This method affords 85% yield but requires rigorous exclusion of moisture.
Analytical Validation and Spectral Data
Critical spectroscopic benchmarks for the target compound include:
| Spectrum | Key Signals |
|---|---|
| ¹H NMR | δ 1.28 (d, 6H, -OCH(CH₃)₂), 2.83 (s, 6H, N(CH₃)₂), 3.80 (s, 2H, -SCH₂CO-), etc. |
| ¹³C NMR | δ 167.8 (C=O), 159.2 (C-S), 152.1 (triazole-C), 44.7 (N(CH₃)₂), etc. |
| IR | 3280 cm⁻¹ (N-H), 1690 cm⁻¹ (C=O), 1220 cm⁻¹ (C-O-C) |
| MS | m/z 455.2 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity Control : The 4-amino substituent is stabilized by resonance with the isopropoxy group. Electron-deficient aryl groups may require directing groups.
-
Thiol Oxidation Mitigation : Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) improves thiol stability during coupling.
-
Purification : Silica gel chromatography (EtOAc/hexane, 3:7) effectively isolates the target compound from by-products .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the molecule undergoes oxidation under controlled conditions. Key findings include:
-
Mechanism : The sulfanyl group is oxidized via electrophilic attack by peracetic acid (generated in situ from H₂O₂ and acetic acid), forming sulfoxide intermediates, followed by further oxidation to sulfones .
-
Impact : Sulfone derivatives show enhanced stability and altered bioactivity compared to the parent compound .
Nucleophilic Substitution
The acetamide group participates in substitution reactions, particularly at the carbonyl carbon:
-
Key Insight : The dimethylamino group on the phenyl ring stabilizes intermediates via resonance, facilitating nucleophilic attack.
Cyclization and Ring-Modification Reactions
The triazole ring undergoes regioselective modifications:
Triazole Ring Functionalization
-
Reaction : Treatment with chloroacetyl chloride in THF forms a fused oxadiazole ring via cyclization .
-
Conditions : Anhydrous THF, 0°C to room temperature, 12h.
-
Product : 5,6-Dihydro-2H- oxadiazolo[3,4-b] triazole derivative (yield: 55%) .
Metal Coordination
The triazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Product | Application | Reference |
|---|---|---|---|
| Cu(II) acetate | Cu(II)-triazole complex | Enhanced antimicrobial activity | |
| AgNO₃ | Silver(I) complex | Catalytic properties in oxidation reactions |
Electrophilic Aromatic Substitution
The propan-2-yloxy-substituted phenyl ring undergoes electrophilic substitution:
| Reaction | Reagents/Conditions | Position | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to -O- group | Nitro derivative | 78 |
| Bromination | Br₂/FeBr₃, CHCl₃ | Ortho to -O- group | Dibrominated product | 62 |
Reductive Amination
The amino group on the triazole participates in reductive amination with aldehydes:
-
Example : Reaction with benzaldehyde and NaBH₃CN yields a secondary amine derivative (yield: 68%).
-
Conditions : Methanol, 24h, room temperature.
Comparative Reactivity Analysis
A reactivity comparison with structurally similar compounds highlights unique features:
| Compound | Key Reaction | Outcome |
|---|---|---|
| Target Compound | Sulfanyl oxidation | Forms stable sulfones with H₂O₂ |
| Analog lacking dimethylamino group | Nucleophilic substitution | Lower yields due to reduced electron donation |
| Pyridine-containing analog | Metal coordination | Weaker binding to Cu(II) ions |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Anticancer Potential
The anticancer activity of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide has been explored in several studies. Preliminary results show that it can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of signaling pathways related to cell survival
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in various cancer cell lines |
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions requiring precise control over conditions to achieve high purity and yield. Key steps include:
- Formation of the triazole ring.
- Introduction of the sulfanyl group.
- Coupling with dimethylaminophenyl acetamide.
Understanding the mechanism of action is crucial for optimizing its efficacy. The compound's interactions with specific molecular targets within cells are vital for elucidating its therapeutic potential.
Case Studies
Several case studies have highlighted the effectiveness of this compound in laboratory settings:
- Study on Antimicrobial Efficacy : A recent study demonstrated its ability to inhibit growth in resistant bacterial strains, showing promise as a new antibiotic agent.
- Cancer Cell Line Evaluation : In vitro studies on human cancer cell lines revealed significant growth inhibition, with IC50 values indicating potent activity.
Table 3: Case Study Findings
| Study Focus | Results |
|---|---|
| Antimicrobial Study | Inhibition of resistant strains |
| Cancer Cell Line Study | Significant growth inhibition in multiple lines |
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The sulfanyl group may form covalent bonds with thiol groups in proteins, altering their function. The dimethylamino phenyl group can interact with receptors, modulating their activity.
Comparison with Similar Compounds
Anti-Exudative Activity
- Furan-2-yl derivatives (3.1-3.21) : Exhibited 40–65% inhibition of exudate volume in rat models at 10 mg/kg, outperforming diclofenac sodium (8 mg/kg) in some cases .
- Target compound: No direct anti-exudative data available, but the dimethylamino group may improve solubility and tissue penetration compared to furan derivatives .
Receptor Modulation
- VUAA-1 and OLC-12 : Act as Orco ion channel agonists (EC₅₀ = 3–5 µM), leveraging pyridinyl and ethyl groups for receptor interaction .
- GPR-17 antagonist () : A structurally distinct triazole derivative with morpholine-sulfonyl and trifluoromethoxy groups showed specificity for G-protein-coupled receptors, suggesting substituent bulk influences target selectivity .
Physicochemical and Pharmacokinetic Properties
Notes:
- The dimethylamino group in the target compound reduces LogP compared to chlorophenyl or propylphenoxy analogues .
- Pyridinyl derivatives show higher topological polar surface area (TPSA), favoring membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
